molecular formula C24H24O7 B2947072 methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 610764-58-4

methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2947072
CAS No.: 610764-58-4
M. Wt: 424.449
InChI Key: VWFXWHBBPKDZDF-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic chromen-4-one derivative featuring a fused 3,4-dihydro-2H-1,5-benzodioxepin ring system and a 6-ethyl substituent on the chromen core. The compound’s structure combines a seven-membered benzodioxepin ring (providing conformational flexibility) with a chromen-4-one scaffold, a motif associated with diverse biological activities in flavonoids and related molecules . The methyl propanoate ester enhances solubility and may influence metabolic stability.

Properties

IUPAC Name

methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O7/c1-4-15-10-17-21(12-20(15)31-14(2)24(26)27-3)30-13-18(23(17)25)16-6-7-19-22(11-16)29-9-5-8-28-19/h6-7,10-14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFXWHBBPKDZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of the benzodioxepin and chromen intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The target compound is distinguished from analogs by its benzodioxepin ring and 6-ethyl substituent . Below is a comparative analysis with three closely related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings
Target: Methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₃H₂₂O₇* ~434.4 (estimated) 6-ethyl chromen; 7-membered benzodioxepin
Analog 1: Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₁H₁₈O₇ 382.37 No ethyl; 6-membered benzodioxin
Analog 2: Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₃H₂₂O₇ 434.41 2-ethyl chromen; 6-membered benzodioxin
Analog 3: Ethyl 2-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate C₂₂H₁₉NO₅S 409.45 6-ethyl chromen; benzothiazole; ethyl acetate

*Estimated based on structural similarity to analogs.

Key Observations:
  • Benzodioxepin vs. Benzodioxin : The seven-membered benzodioxepin in the target compound likely increases conformational flexibility compared to the six-membered benzodioxin in Analogs 1 and 2. This could enhance binding to sterically demanding biological targets .
  • Ethyl Substituent Position : The 6-ethyl group in the target compound and Analog 3 may improve hydrophobic interactions compared to Analog 2’s 2-ethyl substituent, which could sterically hinder planar chromen stacking .

Physical and Chemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Estimated) Analog 1 Analog 3
Boiling Point ~570°C Not reported 567.5±60.0°C
Density ~1.3 g/cm³ Not reported 1.3±0.1 g/cm³
Solubility Moderate (ester group) Likely similar Lower (due to benzothiazole)
  • The methyl propanoate ester in the target and Analog 1 enhances solubility in organic solvents compared to Analog 3’s ethyl acetate .
  • The benzothiazole in Analog 3 may reduce aqueous solubility due to increased hydrophobicity .

Research Tools and Structural Analysis

  • Crystallography : Programs like SHELXL and WinGX () are critical for resolving subtle conformational differences, such as benzodioxepin ring puckering or ethyl substituent orientations .
  • Computational Modeling : Molecular dynamics simulations could quantify the benzodioxepin’s flexibility compared to benzodioxin.

Biological Activity

Methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Here is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H24N4O5S
Molecular Weight456.52 g/mol
LogP2.547
Water Solubility (LogSw)-3.14
pKa (Acid Dissociation)12.47

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been included in various screening libraries aimed at identifying novel anticancer agents. The compound has shown efficacy in inhibiting the proliferation of cancer cells through multiple pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • Inhibition of Metastasis : Studies have suggested that it reduces the migratory capacity of cancer cells, potentially lowering metastasis rates.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Oncogenic Pathways : It targets specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM .
  • Lung Cancer Research : In another study focusing on A549 lung cancer cells, the compound was shown to decrease cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment .
  • Mechanistic Insights : Research highlighted that the compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-xL .

Q & A

Basic: What are the recommended methods for synthesizing methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}propanoate?

Answer:
The synthesis of this compound can be approached via multi-step organic reactions, including:

  • Stepwise coupling : Use triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) to anchor phenolic or benzodioxepin moieties, as demonstrated in analogous chromenone derivatives .
  • Protection/deprotection strategies : Employ methoxy or benzoyloxy groups to stabilize reactive sites during synthesis, followed by selective deprotection .
  • Validation : Confirm purity and structure via HPLC and spectroscopic methods (e.g., NMR, IR) .

Basic: How should researchers handle and store this compound safely in laboratory settings?

Answer:

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors or aerosols .
  • Storage : Keep in airtight containers under dry, ventilated conditions. Avoid exposure to static electricity or ignition sources .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolve stereochemistry using software like SADABS or SAINT for data refinement .
  • Mass spectrometry : Confirm molecular weight (382.368 g/mol) and fragmentation patterns via high-resolution MS .
  • Chromatography : Use reverse-phase HPLC to assess purity and degradation products .

Advanced: How can researchers design experiments to study the compound’s stability under varying environmental conditions?

Answer:

  • Controlled stress testing : Expose the compound to temperature (e.g., 25–60°C), humidity (40–80% RH), and light (UV/visible) to monitor degradation kinetics .
  • Analytical monitoring : Track changes via LC-MS and FTIR to identify degradation pathways (e.g., ester hydrolysis, oxidation) .
  • Statistical modeling : Use Arrhenius equations to predict shelf-life under different storage conditions .

Advanced: What methodological frameworks are suitable for investigating its structure-activity relationships (SAR)?

Answer:

  • Computational modeling : Perform molecular docking (e.g., AutoDock) to predict interactions with biological targets like enzymes or receptors .
  • Analog synthesis : Modify substituents (e.g., ethyl group at position 6, benzodioxepin ring) and compare bioactivity via in vitro assays .
  • Data integration : Use QSAR models to correlate physicochemical properties (logP, polar surface area) with activity .

Advanced: How can researchers resolve contradictions in reported data about its biological activity?

Answer:

  • Meta-analysis : Systematically review literature to identify variables (e.g., assay type, cell lines, dosages) causing discrepancies .
  • Standardized protocols : Replicate experiments under controlled conditions (e.g., identical solvent systems, incubation times) .
  • Mechanistic studies : Use knock-out models or inhibitors to isolate pathways affected by the compound .

Advanced: What strategies are recommended for integrating this compound into a broader theoretical framework (e.g., drug discovery or material science)?

Answer:

  • Hypothesis-driven design : Align research with existing theories (e.g., chromenones as kinase inhibitors or benzodioxepins as anti-inflammatory agents) .
  • Cross-disciplinary collaboration : Partner with computational chemists for predictive modeling or material scientists for nanoformulation studies .
  • Mechanistic validation : Use isotopic labeling (e.g., ¹⁴C) to trace metabolic or environmental fate .

Advanced: How can researchers optimize the compound’s bioavailability for pharmacological studies?

Answer:

  • Solubility enhancement : Test co-solvents (PEG, cyclodextrins) or salt forms (e.g., hydrochloride) .
  • Permeability assays : Use Caco-2 cell monolayers or artificial membranes (PAMPA) to assess absorption .
  • Pharmacokinetic profiling : Conduct in vivo studies with LC-MS quantification of plasma/tissue concentrations .

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